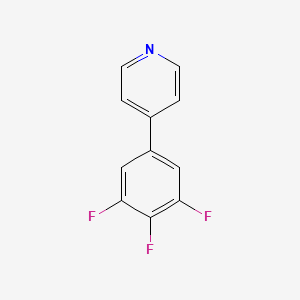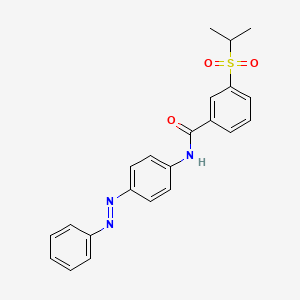
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the benzamide using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction followed by coupling with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
Propriétés
Numéro CAS |
1003261-24-2 |
|---|---|
Formule moléculaire |
C22H21N3O3S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-(4-phenyldiazenylphenyl)-3-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-16(2)29(27,28)21-10-6-7-17(15-21)22(26)23-18-11-13-20(14-12-18)25-24-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,23,26) |
Clé InChI |
JSEHMHAVOZDZNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)

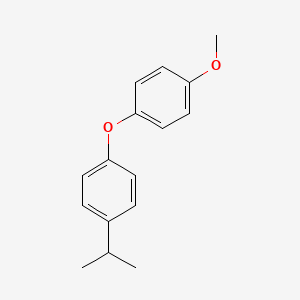
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
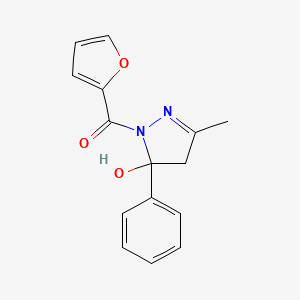
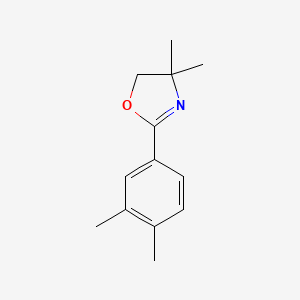
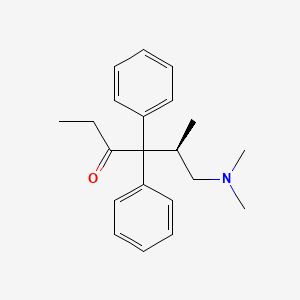
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
